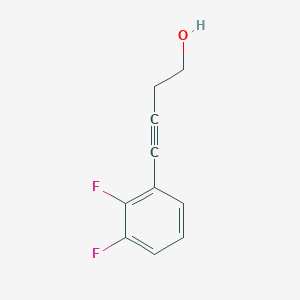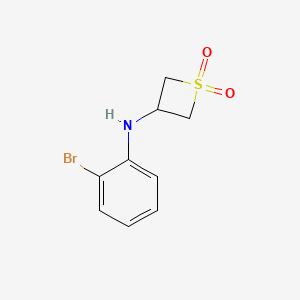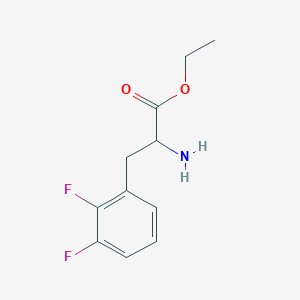
(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxybenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the benzyl moiety: The trifluoromethoxybenzyl group is introduced through a nucleophilic substitution reaction using an appropriate benzyl halide and a base.
Coupling reaction: The Boc-protected amine is then coupled with the benzyl moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid: Lacks the Boc protection, making it more reactive.
®-3-((tert-Butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethoxybenzyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H20F3NO5 |
|---|---|
Molekulargewicht |
363.33 g/mol |
IUPAC-Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
InChI-Schlüssel |
ZPTVPMSGLLQCPI-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)

![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)

